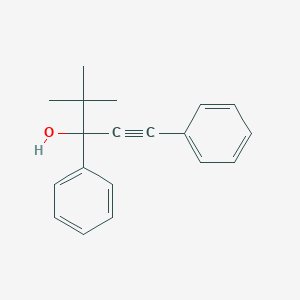

4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20O |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

4,4-dimethyl-1,3-diphenylpent-1-yn-3-ol |

InChI |

InChI=1S/C19H20O/c1-18(2,3)19(20,17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,20H,1-3H3 |

InChI Key |

QMLXYBCCWSQGBH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |

Canonical SMILES |

CC(C)(C)C(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Overview of Tertiary Alkynols and Their Significance in Contemporary Synthetic Design

Tertiary alkynols, also known as tertiary propargylic alcohols, are organic compounds that feature a hydroxyl group attached to a carbon atom which is also bonded to an alkynyl group and two other carbon substituents. This class of molecules is of profound importance in contemporary organic synthesis due to its dual functionality, which allows for a diverse array of chemical transformations. smolecule.com The alkyne moiety can undergo a variety of reactions, including hydrogenation to alkenes or alkanes, metal-catalyzed cross-coupling reactions (like the Sonogashira coupling), cycloadditions, and hydration to form carbonyl compounds. aroonchande.com Simultaneously, the tertiary alcohol group can be derivatized, eliminated, or participate in rearrangement reactions, such as the Meyer-Schuster rearrangement to generate α,β-unsaturated carbonyl compounds. nih.gov

The strategic value of tertiary alkynols lies in their role as versatile intermediates for the construction of complex molecular frameworks. smolecule.com The ability to form new carbon-carbon bonds via the acetylide anion makes them fundamental building blocks in the synthesis of natural products and pharmaceuticals. nih.govnih.gov The presence of bulky substituents, as seen in the case of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, introduces steric hindrance that can influence reaction selectivity and lead to the development of highly specialized catalysts and synthetic methods. nih.gov

Table 1: General Properties and Reactivity of Tertiary Alkynols

| Property | Description | Relevant Transformations |

|---|---|---|

| Acidity | The terminal proton of a propargylic alcohol is weakly acidic (pKa ~13.6 for propargyl alcohol), allowing for deprotonation to form a nucleophilic acetylide anion. nih.gov | Alkylation, Addition to carbonyls. nih.gov |

| Hydroxyl Group | The tertiary alcohol can act as a leaving group after protonation or be oxidized. | Dehydration, Substitution, Oxidation. |

| Alkyne Moiety | The carbon-carbon triple bond is a site of high electron density, making it susceptible to electrophilic addition and a partner in various catalytic cycles. | Hydrogenation, Halogenation, Hydration (to ketones), Cycloaddition, Polymerization. aroonchande.comnih.gov |

| Rearrangements | Acid-catalyzed rearrangements are common, leading to different functional groups. | Meyer-Schuster rearrangement (to α,β-unsaturated ketones), Rupe rearrangement. nih.gov |

Historical Development of Propargylic Alcohol Chemistry and Its Foundational Principles

The field of propargylic alcohol chemistry has a rich history dating back to 1872, with the first reported synthesis of the parent molecule, prop-2-yn-1-ol (propargyl alcohol), by Henry. sigmaaldrich.com Early synthetic methods often involved the reaction of acetylene (B1199291) with formaldehyde (B43269) or the hydration of allene (B1206475). smolecule.comsigmaaldrich.com A significant industrial method developed was the copper-catalyzed addition of formaldehyde to acetylene, which produces propargyl alcohol as a byproduct in the synthesis of but-2-yne-1,4-diol. nih.gov

The foundational principle of propargylic alcohol chemistry lies in the reactivity of the acetylide ion, which can be generated by treating a terminal alkyne with a strong base. This nucleophile's subsequent reaction with an aldehyde or ketone is one of the most fundamental and reliable methods for carbon-carbon bond formation and the synthesis of secondary and tertiary alkynols. The classic Grignard reaction, utilizing an alkynylmagnesium halide, is a cornerstone of this chemistry. aroonchande.com

The modern era has seen the evolution from stoichiometric reactions to highly efficient catalytic and asymmetric methods. The development of chiral ligands and metal catalysts, for instance using zinc, indium, or titanium, allows for the enantioselective addition of alkynes to carbonyl compounds, providing access to optically pure propargylic alcohols. These advancements have been crucial for the pharmaceutical industry and the synthesis of complex chiral molecules.

Spectroscopic Characterization Methodologies in Academic Research on 4,4 Dimethyl 1,3 Diphenyl 1 Pentyn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be established.

For 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, ¹H and ¹³C NMR spectroscopy provide definitive structural information. Although direct experimental data for this specific molecule is not widely published, the expected spectral features can be inferred from its constituent parts and data from analogous compounds. researchgate.netchemicalbook.com

In the ¹H NMR spectrum, the nine protons of the sterically bulky tert-butyl group are expected to appear as a single, sharp singlet due to their chemical and magnetic equivalence. The protons of the two phenyl groups would resonate in the aromatic region, typically between 7.0 and 8.0 ppm. rsc.org The hydroxyl proton (OH) would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. Key signals would include those for the quaternary carbons of the tert-butyl group, the carbinol carbon (C-OH), and the two acetylenic carbons (C≡C). The carbons of the two distinct phenyl rings would also be observable in the aromatic region of the spectrum. researchgate.net

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| tert-Butyl (-C(CH₃)₃) | ~1.1 (s, 9H) | ~31 (CH₃), ~38 (quaternary C) |

| Hydroxyl (-OH) | Variable (br s, 1H) | - |

| Phenyl (C₆H₅) | ~7.2-7.6 (m, 10H) | ~127-135 |

| Carbinol Carbon (-C-OH) | - | ~75 |

Note: 's' denotes singlet, 'br s' broad singlet, 'm' multiplet. Predictions are based on standard chemical shift values and data from similar compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.

In the IR spectrum of this compound, a prominent broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would be just below 3000 cm⁻¹. scifiniti.com The carbon-carbon triple bond (C≡C) stretch is expected to be a weak to medium sharp band around 2260-2100 cm⁻¹. Due to the substitution at both ends of the alkyne, this peak might be weak in the IR spectrum but potentially more prominent in the Raman spectrum. nih.gov The "fingerprint region" below 1600 cm⁻¹ would contain complex absorptions corresponding to C-O stretching and various bending vibrations. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic | C-H Stretch | 2970 - 2870 | Medium-Strong |

| Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium, Sharp |

| Aromatic | C=C Stretch | 1600, 1475 | Medium |

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation patterns.

For this compound (Molecular Formula: C₂₃H₂₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. rsc.org

The fragmentation pattern is highly diagnostic. A common fragmentation pathway would be the loss of a methyl group (CH₃•) to form a stable tertiary carbocation [M-15]⁺. Another very prominent peak would likely correspond to the loss of the tert-butyl radical ([M-57]⁺), which is a very stable radical. nih.govnih.gov Cleavage of the bond between the carbinol carbon and the tert-butyl group can lead to other characteristic fragments. The presence of phenyl groups would also give rise to fragments such as the phenyl cation (m/z 77) or the tropylium (B1234903) ion (m/z 91).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Formula of Loss |

|---|---|---|

| 314 | [C₂₃H₂₂O]⁺ | Molecular Ion [M]⁺ |

| 299 | [M - CH₃]⁺ | Methyl Radical |

| 257 | [M - C(CH₃)₃]⁺ | tert-Butyl Radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl Cation |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

Electronic Spectroscopy (UV/Vis) for Probing Electronic Transitions and Conjugation

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for studying compounds with conjugated π-systems.

Electron Paramagnetic Resonance (EPR) Spectroscopy in the Study of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov The parent molecule, this compound, is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying radical intermediates that could be generated from this compound during a chemical reaction. researchgate.netresearchgate.net For instance, if the compound were to undergo a single-electron transfer reaction, it could form a radical anion or a radical cation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule through hyperfine coupling with magnetic nuclei (like ¹H). youtube.comyoutube.com Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, could also be employed to detect and identify transient radical species formed in reactions involving this compound. nih.gov

Computational and Theoretical Chemistry Studies of 4,4 Dimethyl 1,3 Diphenyl 1 Pentyn 3 Ol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comscispace.com It is based on using the electron density to determine the energy and other properties of a molecule, which is computationally more efficient than traditional wavefunction-based methods. scispace.com DFT functionals, such as the popular B3LYP hybrid functional, are employed to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. mdpi.com

For 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol, DFT calculations are used to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, often referred to as the ground state structure. researchgate.net The optimization calculates the forces on each atom until they are minimized, resulting in predicted bond lengths, bond angles, and dihedral angles for the most stable arrangement of the molecule. cmu.edu The resulting energy of this optimized structure provides a measure of the molecule's thermodynamic stability. While specific experimental data for this exact molecule is not available, DFT calculations provide reliable predictions.

Table 1: Predicted Structural Parameters for this compound using DFT (Note: These are representative values based on DFT calculations for similar functional groups.)

| Parameter | Bond | Predicted Value |

| Bond Lengths | C≡C (alkyne) | ~1.21 Å |

| C-C (alkyne-phenyl) | ~1.43 Å | |

| C-C (alkyne-C(OH)) | ~1.47 Å | |

| C-O (hydroxyl) | ~1.43 Å | |

| C-C (tert-butyl) | ~1.54 Å | |

| Bond Angles | C-C≡C (alkyne) | ~178° |

| Ph-C-C(OH) | ~110° | |

| (t-Bu)-C(OH)-Ph | ~112° | |

| Dihedral Angles | Ph-C-C-Ph | Variable (Conformation-dependent) |

This interactive table showcases typical bond lengths and angles predicted by DFT calculations for the key structural motifs within the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). malayajournal.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. mdpi.com

For this compound, DFT calculations can map the spatial distribution and energy levels of these orbitals. nih.gov

HOMO: The HOMO is expected to be primarily localized on the electron-rich π-systems of the two phenyl rings, which can act as electron donors.

LUMO: The LUMO is likely distributed across the electron-deficient π* orbital of the carbon-carbon triple bond (alkyne), which can act as an electron acceptor.

This separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer upon electronic excitation. researchgate.net The analysis of these orbitals provides insight into how the molecule will interact with other reagents. malayajournal.org

Table 2: Representative Frontier Orbital Energies for a Diphenyl-Substituted Acetylenic Alcohol (Note: Values are illustrative and depend on the specific computational method and basis set used.)

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -5.95 eV | Site of oxidation; nucleophilic character from phenyl rings. |

| LUMO | -1.20 eV | Site of reduction; electrophilic character at the alkyne bond. |

| HOMO-LUMO Gap | 4.75 eV | Indicates good molecular stability. |

This interactive table presents typical energy values for the frontier orbitals, highlighting their role in the molecule's chemical behavior.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry can be used to model and predict the outcomes of chemical reactions. By calculating the transition state structures and their associated activation energies, researchers can map out the most likely pathways a reaction will follow. For this compound, theoretical studies could investigate reactions such as the addition of electrophiles to the alkyne, reactions involving the hydroxyl group, or oxidation/reduction of the molecule.

For instance, modeling the protonation of the hydroxyl group followed by dehydration could elucidate the mechanism of carbocation formation and subsequent rearrangement or elimination reactions. DFT calculations can determine the relative energies of intermediates and transition states, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com This predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms without performing the actual experiments.

Conformational Analysis and Stereochemical Considerations using Computational Models

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. nih.gov For this compound, the central C-C single bond between the chiral carbinol carbon and the tert-butyl group, as well as the bonds connecting the phenyl groups, are key areas of rotational freedom.

Computational models, often using DFT or molecular mechanics force fields, can be used to perform a systematic conformational search. nih.gov This involves rotating key bonds and calculating the potential energy of each resulting conformer. researchgate.net The goal is to identify the global energy minimum (the most stable conformer) and other low-energy local minima that may exist in equilibrium. researchgate.net

In this compound, the bulky tert-butyl group and the two phenyl rings create significant steric hindrance. Computational analysis would likely show that the most stable conformers are those where these large groups are staggered to minimize steric repulsion. The analysis of the potential energy surface reveals the energy barriers between different conformers, which determines how easily the molecule can interconvert between shapes at a given temperature. researchgate.net This is crucial for understanding how the molecule's three-dimensional shape might influence its ability to interact with biological targets or reagents.

Structure-Activity Relationship (SAR) Studies via Computational Modeling for Related Acetylenic Alcohols

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how a molecule's chemical structure correlates with its biological activity. sumathipublications.com Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, plays a vital role in modern SAR studies. oncodesign-services.comresearchgate.net

For a class of compounds like acetylenic alcohols, a QSAR study would involve several steps:

Data Set Assembly: A series of related acetylenic alcohols with known biological activities (e.g., enzyme inhibition, receptor binding) is compiled.

Descriptor Calculation: For each molecule in the series, computational software calculates a large number of molecular descriptors. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Generation: Statistical or machine learning methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. oncodesign-services.com

Prediction: This model can then be used to predict the activity of new, unsynthesized acetylenic alcohol analogs. collaborativedrug.com

In the context of this compound, a SAR study could explore how modifications—such as adding substituents to the phenyl rings, replacing the tert-butyl group with other alkyl groups, or altering the alkyne moiety—would impact a specific biological effect. oncodesign-services.com By identifying which structural features enhance potency or selectivity, these computational models guide the design of more effective compounds. sumathipublications.com

Applications of 4,4 Dimethyl 1,3 Diphenyl 1 Pentyn 3 Ol in Advanced Organic Synthesis

Role as a Versatile Building Block in the Construction of Complex Organic Molecules

The inherent reactivity of the alkynol functional group makes 4,4-dimethyl-1,3-diphenyl-1-pentyn-3-ol a valuable starting material for the synthesis of a wide array of complex organic molecules. nih.govmdpi.comresearchgate.netbohrium.com The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne allows for a variety of synthetic manipulations. Propargylic alcohols are recognized as attractive synthons due to their bifunctionality, which enables them to participate in cascade or multi-step reactions to form diverse compounds. bohrium.comresearchgate.net

One of the fundamental transformations of tertiary propargylic alcohols is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization that yields α,β-unsaturated ketones. wikipedia.orgsynarchive.comorganicreactions.orgresearchgate.net In the case of this compound, this rearrangement would lead to the formation of a chalcone (B49325) derivative. A competing reaction, particularly with tertiary alcohols, is the Rupe rearrangement, which also produces α,β-unsaturated ketones. synarchive.comslideshare.netrsc.orgresearchgate.net The choice of catalyst and reaction conditions can influence the outcome between these two pathways. wikipedia.org

Furthermore, the Nicholas reaction offers a powerful method for the formation of carbon-carbon bonds at the propargylic position. wikipedia.orgnrochemistry.comnumberanalytics.comnumberanalytics.comyoutube.com By forming a stable dicobalt hexacarbonyl complex, the propargylic cation is readily generated and can be attacked by a wide range of nucleophiles, leading to highly substituted and complex molecular architectures.

The terminal alkyne also allows for coupling reactions such as the Sonogashira, Glaser, and Hay couplings. The Sonogashira coupling enables the formation of a C(sp)-C(sp2) bond, linking the alkynol framework to aryl or vinyl halides. organic-chemistry.orgacs.orgnih.govnih.govresearchgate.net The Glaser and Hay couplings facilitate the oxidative dimerization of terminal alkynes to form symmetrical 1,3-diynes, which are valuable precursors for conjugated systems. nih.govwikipedia.orgorganic-chemistry.orgsynarchive.comacs.org

The following table summarizes the potential transformations of this compound, highlighting its versatility as a building block.

| Reaction Type | Reagents/Catalyst | Potential Product from this compound | Significance |

| Meyer-Schuster Rearrangement | Acid catalyst (e.g., H₂SO₄, PTSA) | α,β-Unsaturated ketone | Synthesis of chalcone-like structures |

| Rupe Rearrangement | Acid catalyst | α,β-Unsaturated ketone | Alternative route to enones |

| Nicholas Reaction | Co₂(CO)₈, Lewis acid, Nucleophile | Substituted alkyne | Formation of highly functionalized carbon skeletons |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Aryl/Vinyl halide | Diarylacetylene derivative | Construction of conjugated systems |

| Glaser-Hay Coupling | Cu(I) or Cu(II) salt, Base | Symmetrical 1,3-diyne | Synthesis of extended π-systems |

| A³ Coupling | Metal catalyst (e.g., Cu, Ru, Au), Aldehyde, Amine | Propargylamine | Synthesis of nitrogen-containing building blocks |

| Pauson-Khand Reaction | Co₂(CO)₈, Alkene, CO | Substituted cyclopentenone | Formation of five-membered rings |

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of this compound can be harnessed for the construction of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and functional materials. The Sonogashira coupling of propargylic alcohols with appropriately substituted partners can be followed by cyclization to yield polysubstituted furans. nih.gov For instance, coupling with (Z)-3-iodoalk-2-en-1-ols can lead to the formation of 4-alkyn-2-ene-1,6-diols, which can then undergo gold- or palladium-catalyzed cycloisomerization to produce furans. nih.gov

The Pauson-Khand reaction provides a direct route to cyclopentenones, which are themselves versatile intermediates for the synthesis of more complex heterocyclic systems. rsc.orguwindsor.canrochemistry.comthieme-connect.dewikipedia.org The reaction involves a [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide, catalyzed by a cobalt complex. wikipedia.org The intramolecular version of this reaction is particularly powerful for the construction of fused bicyclic systems.

Furthermore, the A³ coupling reaction, a three-component reaction between an aldehyde, an amine, and a terminal alkyne, produces propargylamines. researchgate.netwikipedia.orgmdpi.comlibretexts.orgresearchgate.net These products are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles such as oxazolidines, pyridines, and isoindolines. mdpi.com

The table below illustrates potential heterocyclic systems that could be synthesized from this compound.

| Heterocyclic Scaffold | Synthetic Strategy | Key Intermediates |

| Substituted Furans | Sonogashira coupling followed by cycloisomerization | 4-Alkyn-2-ene-1,6-diols |

| Cyclopentenones | Pauson-Khand reaction | Cobalt-alkyne complex |

| Nitrogen-containing heterocycles (e.g., Oxazolidines, Pyridines) | A³ coupling followed by cyclization | Propargylamines |

| Indenes | Friedel-Crafts alkylation/hydroarylation with electron-rich arenes | Allene (B1206475) intermediates |

Integration into Click Chemistry Methodologies for Bioconjugation and Materials Science

The terminal alkyne functionality of this compound makes it a prime candidate for use in "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for applications in bioconjugation and materials science. nih.gov

By incorporating this compound into a larger molecule, the terminal alkyne can serve as a handle for conjugation with azide-functionalized biomolecules, polymers, or surfaces. This allows for the creation of well-defined bioconjugates for applications in drug delivery, diagnostics, and bioimaging. In materials science, this "click" reaction can be used for the synthesis of functional polymers, the modification of surfaces, and the construction of complex macromolecular architectures. nih.gov

The Glaser-Hay coupling, which links two terminal alkynes, is another reaction with click-like features that has been applied in bioconjugation. nih.gov This reaction can be used to dimerize proteins or other biomolecules that have been functionalized with a terminal alkyne. nih.gov

| Click Chemistry Application | Reaction Type | Key Features |

| Bioconjugation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, biocompatible conditions, stable triazole linkage |

| Materials Synthesis | CuAAC | Modular synthesis of functional polymers and materials |

| Protein Dimerization | Glaser-Hay Coupling | Formation of a stable 1,3-diyne linkage |

Development of Novel Ligands and Catalytic Systems Utilizing Alkynol Frameworks in Asymmetric Catalysis

The rigid framework and the presence of both a hydroxyl group and an alkyne in this compound make it an interesting scaffold for the design of novel ligands for asymmetric catalysis. Chiral propargylic alcohols and their derivatives are valuable building blocks for the synthesis of chiral ligands. nih.govgoogle.comnih.gov The hydroxyl group can be used as an anchoring point for coordination to a metal center, while the alkyne can be further functionalized to introduce other coordinating groups or to tune the steric and electronic properties of the ligand.

The synthesis of chiral propargylic alcohols can be achieved through various methods, including the asymmetric alkynylation of ketones. google.comorganic-chemistry.org The resulting chiral alkynol can then be incorporated into more complex ligand structures. For example, propargylic alcohols can be used to synthesize chiral P,N-ligands, which have shown promise in a variety of catalytic transformations.

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. These compounds are of great importance in the pharmaceutical and agrochemical industries. The use of alkynol-based ligands derived from structures like this compound could lead to the development of new and more efficient catalytic systems for a range of asymmetric reactions. nih.govacs.org

| Ligand Type | Synthetic Approach | Potential Catalytic Application |

| Chiral Bidentate Ligands (e.g., P,N-ligands) | Asymmetric alkynylation followed by functionalization | Asymmetric hydrogenation, hydrosilylation, allylic alkylation |

| Chiral Tridentate Ligands | Multi-step synthesis incorporating the alkynol scaffold | Enantioselective C-C and C-N bond forming reactions |

Contributions to Polymer and Advanced Materials Science through Alkynol Functionalization

The alkynol functionality of this compound provides a versatile handle for the functionalization of polymers and the creation of advanced materials. Propargyl alcohol and its derivatives are used as intermediates in the synthesis of polymers and as additives to improve the properties of existing materials. wikipedia.orgrawsource.com

The terminal alkyne can be polymerized through various methods, including transition metal-catalyzed polymerization, to produce polymers with conjugated backbones. These materials often exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bulky substituents on this compound would likely influence the solubility and morphology of the resulting polymers.

Alternatively, the alkynol can be grafted onto existing polymer backbones to introduce new functionalities. This can be achieved through reactions of the hydroxyl group or by utilizing the alkyne in "click" reactions. This functionalization can be used to modify the surface properties of materials, to introduce cross-linking sites, or to attach other functional molecules.

| Application in Materials Science | Methodology | Resulting Material/Property |

| Synthesis of Conjugated Polymers | Polymerization of the alkyne | Materials for organic electronics |

| Polymer Functionalization | "Click" chemistry (CuAAC) with azide-functionalized polymers | Polymers with tailored properties (e.g., solubility, thermal stability) |

| Surface Modification | Grafting onto surfaces via the hydroxyl or alkyne group | Surfaces with controlled wettability, adhesion, or biocompatibility |

Advanced Topics and Future Research Directions for 4,4 Dimethyl 1,3 Diphenyl 1 Pentyn 3 Ol

Investigation of the Chemical Compound's Interactions in Biomimetic Systems

Currently, there is a notable absence of published research specifically investigating the interactions of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol within biomimetic systems. Such systems, which mimic biological environments, are crucial for understanding how a compound might behave in a living organism. Future research in this area could involve studying the compound's behavior in artificial cell membranes or its interactions with biomolecules in simulated physiological conditions. These studies would be invaluable in predicting its potential biocompatibility and pharmacological profile.

Exploration of Chemical Mechanisms Underlying Biological Activity and Enzyme Inhibition by Acetylenic Alcohols

Future research should focus on screening this compound against a panel of enzymes to identify any potential inhibitory activity. Should any activity be discovered, subsequent mechanistic studies would be essential to elucidate the mode of inhibition. Understanding these mechanisms at a molecular level is a critical step in the development of novel therapeutic agents.

Research into Surface Interactions and Corrosion Inhibition Mechanisms

The potential of organic molecules to act as corrosion inhibitors is an area of significant industrial importance. While specific studies on this compound as a corrosion inhibitor are not extensively documented, related compounds have shown promise in this regard. For instance, studies on other organic compounds have demonstrated their ability to form protective films on metal surfaces, thereby mitigating corrosion.

Future investigations could explore the efficacy of this compound in preventing the corrosion of various metals and alloys. Research should aim to understand the adsorption mechanism of the compound on metal surfaces and characterize the protective film formed. Techniques such as electrochemical impedance spectroscopy and surface analysis methods would be instrumental in elucidating the corrosion inhibition mechanism.

Design and Synthesis of Novel Derivatives of this compound with Tailored Reactivity and Specific Functions

The synthesis of derivatives from a parent compound is a common strategy to enhance or modify its properties. While the synthesis of this compound itself is established, the design and synthesis of its novel derivatives remain a fertile ground for research. For example, methodologies for preparing neopentylene-tethered (NPT) 1,6-diynes have been described, which could be adapted for the functionalization of this specific alcohol nih.gov.

Future synthetic efforts could focus on introducing various functional groups to the phenyl rings or modifying the hydroxyl and acetylenic moieties. This could lead to the development of new molecules with tailored reactivity for specific applications, such as targeted drug delivery or advanced materials science. The synthesis of substituted diphenyl-1,3,4-oxadiazole derivatives has also been reported as a pathway to compounds with potential central nervous system activity nih.gov.

Synergistic Research Combining Computational and Experimental Methodologies for Comprehensive Understanding

The integration of computational modeling with experimental studies offers a powerful approach to understanding the properties and behavior of chemical compounds. While specific computational studies on this compound are not widely published, this synergistic approach holds great promise for future research. Conformational analysis of related structures like 4,4-dimethyl-1,3-dioxane has been successfully performed using density functional theory researchgate.net.

Future research should employ computational methods to predict the compound's molecular properties, reactivity, and potential interactions with biological targets. These theoretical predictions can then guide and be validated by targeted experimental work, leading to a more comprehensive and efficient exploration of the compound's potential. This combined approach will be crucial in unlocking the full scientific and technological value of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.